molecular formula C9H10ClI B2528174 1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene CAS No. 2137669-41-9

1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene

Cat. No.: B2528174
CAS No.: 2137669-41-9
M. Wt: 280.53
InChI Key: QIDMLDCINFFPHD-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene is an organic compound with the molecular formula C9H10ClI It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group at the 1-position, an iodine atom at the 4-position, and two methyl groups at the 2- and 5-positions

Preparation Methods

The synthesis of 1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene can be achieved through several methods:

Chemical Reactions Analysis

1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene undergoes various chemical reactions, including:

  • Substitution Reactions

      Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

      Electrophilic Substitution: The iodine atom can be replaced by other electrophiles under suitable conditions.

  • Oxidation and Reduction

      Oxidation: The methyl groups can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

      Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.

  • Common Reagents and Conditions

      Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

      Oxidation: Potassium permanganate in acidic or basic medium.

      Reduction: Sodium borohydride in ethanol or methanol.

  • Major Products

    • Substituted benzene derivatives, carboxylic acids, and reduced benzene compounds.

Scientific Research Applications

1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene has several applications in scientific research:

  • Chemistry

    • Used as an intermediate in the synthesis of more complex organic molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential as a radiolabeled compound in imaging studies.
    • Used in the synthesis of biologically active molecules for drug discovery.
  • Medicine

    • Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
  • Industry

    • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene involves its interaction with various molecular targets and pathways:

  • Molecular Targets

    • The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as DNA and proteins.
    • The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity.
  • Pathways Involved

    • The compound can undergo metabolic activation in biological systems, leading to the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

      1-(Chloromethyl)-4-bromo-2,5-dimethylbenzene: Similar structure but with a bromine atom instead of iodine.

      1-(Chloromethyl)-4-fluoro-2,5-dimethylbenzene: Contains a fluorine atom instead of iodine.

      1-(Chloromethyl)-4-chloro-2,5-dimethylbenzene: Has a chlorine atom in place of iodine.

  • Uniqueness

    • The presence of the iodine atom in this compound imparts unique reactivity and binding properties due to iodine’s larger atomic size and higher polarizability compared to other halogens.

Properties

IUPAC Name

1-(chloromethyl)-4-iodo-2,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClI/c1-6-4-9(11)7(2)3-8(6)5-10/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDMLDCINFFPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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